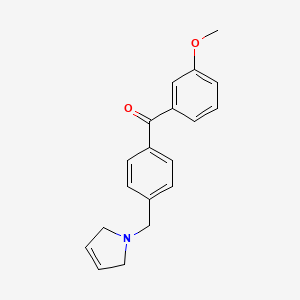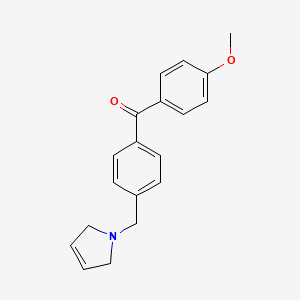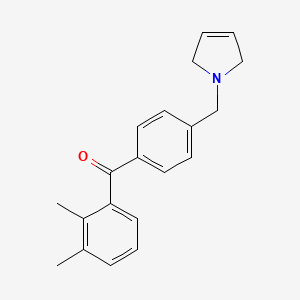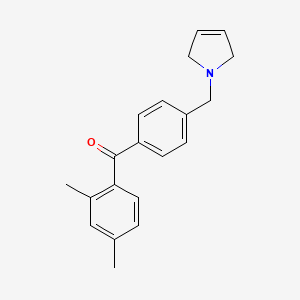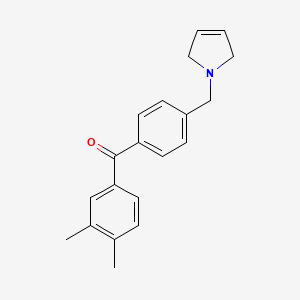![molecular formula C7H9NO4 B1359587 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid CAS No. 1018168-48-3](/img/structure/B1359587.png)
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 56674-48-7 . It has a molecular weight of 157.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [(5-methyl-3-isoxazolyl)oxy]acetic acid . The InChI code is 1S/C6H7NO4/c1-4-2-5(7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
The compound has a melting point of 108-109 degrees Celsius .Aplicaciones Científicas De Investigación
Glucose and Lipid Lowering Agents
Compounds structurally related to 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid have been found effective as glucose and lipid-lowering agents. They exhibit transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-gamma, which is crucial in regulating glucose and lipid metabolism. For instance, a derivative of this compound, identified as TAK-559, demonstrated significant glucose and lipid lowering effects without causing notable body weight gain, making it a promising candidate for further evaluation in the treatment of diabetes and related metabolic disorders (Imoto et al., 2003).
Photovoltaic Compound Design
In the field of photovoltaics, derivatives of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid are being explored for designing novel donor materials in organic solar cells. These materials demonstrate promising optoelectronic properties, potentially enhancing the efficiency of solar cells. The research indicates significant progress in developing more efficient photovoltaic compounds, contributing to advancements in sustainable energy technology (Khan et al., 2019).
Aldose Reductase Inhibition
Certain derivatives of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid have shown effectiveness as aldose reductase inhibitors. This is significant in the context of treating complications of diabetes such as cataracts. For example, a study reported that certain derivatives effectively prevented cataract development in animal models, highlighting their potential as therapeutic agents in diabetic complications (La Motta et al., 2008).
Chemical Synthesis and Structural Analysis
This compound and its derivatives also play a crucial role in various chemical synthesis processes and structural analysis studies. They are used as intermediates or reactants in the synthesis of complex molecules, demonstrating their versatility in chemical research. Studies also focus on understanding their molecular and crystal structures, which can provide insights into their reactivity and interactions (Wang et al., 2016).
Fluorescence in Biomedical Analysis
Some derivatives of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid exhibit strong fluorescence properties, making them useful in biomedical analysis. Their stability and distinct fluorescence characteristics in various pH ranges make them suitable for applications such as fluorescent labeling in biological research (Hirano et al., 2004).
Safety And Hazards
Direcciones Futuras
Oxazole derivatives, including “2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been found to exhibit a wide spectrum of biological activities, making them valuable for medical applications . Therefore, future research could focus on exploring these biological activities further and developing new chemical entities based on oxazole derivatives.
Propiedades
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-6(8-12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQLCHFZSZYIEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

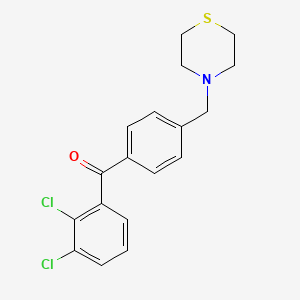
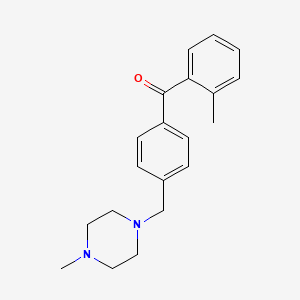
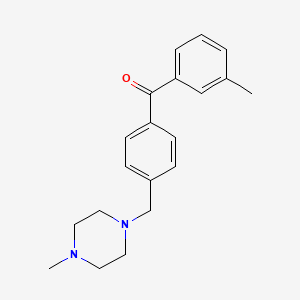
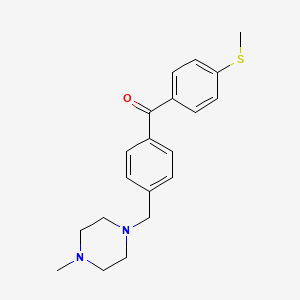
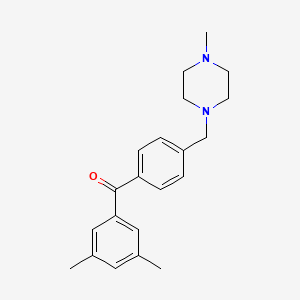
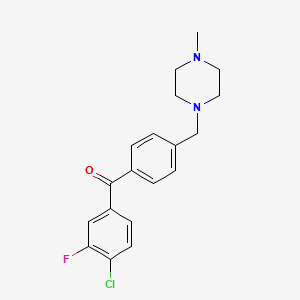
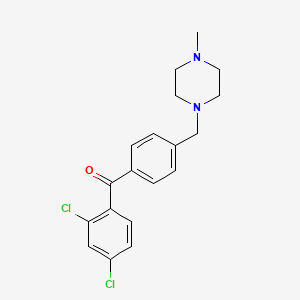
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
